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Compound of Interest

Compound Name:
2-(3-Chlorophenoxy)pyridine-5-

boronic acid

CAS No.: 2377611-32-8

Cat. No.: B2761523

Get Quote

Advanced Scaffold for Medicinal Chemistry and
Kinase Inhibitor Design[1]
Executive Summary
2-(3-Chlorophenoxy)pyridine-5-boronic acid (CAS: 2377611-32-8) is a specialized

heteroaryl organoboron building block used primarily in the synthesis of biaryl ether-containing

small molecules. Its structural core—a pyridine ring substituted with a meta-chlorophenoxy

group—mimics the "hinge-binding" or "linker" motifs found in Type II kinase inhibitors (e.g., c-

Met, VEGFR inhibitors).

This guide provides a comprehensive technical analysis of its physicochemical properties,

synthetic pathways, reactivity profile, and handling protocols. It is designed to serve as a self-

validating resource for researchers integrating this scaffold into high-throughput screening

(HTS) or lead optimization campaigns.

Chemical Identity & Physical Properties[1][2][3]
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This compound functions as a Lewis acid due to the empty p-orbital on the boron atom. It

exists in equilibrium between its free acid form, boroxine trimer (anhydride), and hydrate forms

depending on moisture content.

Property Data

Chemical Name 2-(3-Chlorophenoxy)pyridine-5-boronic acid

CAS Number 2377611-32-8

Molecular Formula C₁₁H₉BClNO₃

Molecular Weight 249.46 g/mol

Structure Description
Pyridine core; 3-chlorophenoxy group at C2;

Boronic acid at C5.[1][2][3][4][5][6][7][8]

Appearance White to off-white solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water/DCM.

pKa (Boronic Acid)
~8.0–8.5 (Estimated for pyridine-3-boronic acid

derivatives)

Storage Conditions
2–8°C, under inert atmosphere (Ar/N₂).

Hygroscopic.

Synthetic Methodologies
The synthesis of 2-(3-Chlorophenoxy)pyridine-5-boronic acid presents specific challenges

due to the electron-deficient nature of the pyridine ring. The following protocol is the industry-

standard approach, prioritizing regioselectivity and yield.

3.1 Retrosynthetic Analysis
The most robust route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a

Miyaura Borylation.

Step 1: Ether linkage formation via SNAr.
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Step 2: C-B bond formation via Pd-catalyzed cross-coupling.[8]

3.2 Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-(3-chlorophenoxy)pyridine

Reagents: 2-Chloro-5-bromopyridine (1.0 equiv), 3-Chlorophenol (1.1 equiv), K₂CO₃ (2.0

equiv).

Solvent: DMF or DMSO (Anhydrous).

Conditions: Heat to 80–100°C for 4–6 hours.

Mechanism: The 2-position of the pyridine is activated for nucleophilic attack by the ring

nitrogen. The bromide at C5 remains intact due to the higher bond strength of C(sp²)-Br vs

the lability of the C-Cl bond activated by the ortho-nitrogen.

Workup: Dilute with water, extract with EtOAc, wash with brine.

Step 2: Miyaura Borylation (Pinacol Ester Formation)

Reagents: Aryl bromide from Step 1, Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), KOAc (3.0

equiv).

Catalyst: Pd(dppf)Cl₂[9]·DCM (3–5 mol%).

Solvent: 1,4-Dioxane (degassed).

Conditions: 90°C, 12 hours, inert atmosphere.

Critical Note: KOAc is essential; stronger bases (e.g., NaOH) promote competitive Suzuki

coupling of the product with the starting material.

Step 3: Hydrolysis to Free Acid (Optional)

Reagents: NaIO₄ (oxidative cleavage of diol) followed by aqueous HCl.

Note: Many medicinal chemistry protocols utilize the pinacol ester directly due to its superior

stability and solubility.
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3.3 Synthesis Workflow Diagram
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Figure 1: Step-wise synthetic pathway from commercially available precursors to the target

boronic acid.

Reactivity Profile & Mechanistic Insights[8][12]
4.1 Suzuki-Miyaura Cross-Coupling
This is the primary application of the compound. The 2-phenoxypyridine moiety acts as a stable

"anchor," while the boronic acid at C5 couples with aryl halides.

Challenge (Protodeboronation): Pyridine-3-boronic acids (C5 is equivalent to C3 relative to

N) are susceptible to protodeboronation under basic aqueous conditions. The electron-

deficient ring facilitates the formation of a pyridyl anion intermediate, leading to C-B bond

cleavage.

Solution: Use anhydrous bases (e.g., K₃PO₄, CsF) or mild aqueous bases (NaHCO₃) and

efficient catalysts (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G3) to accelerate the transmetallation step

over the decomposition pathway.

4.2 Catalyst Poisoning
The pyridine nitrogen lone pair can coordinate to the Pd(II) center, arresting the catalytic cycle.

Mitigation: Use bulky phosphine ligands (e.g., PCy₃, Buchwald ligands) that sterically crowd

the metal center, preventing non-productive coordination of the pyridine nitrogen.

4.3 Catalytic Cycle Visualization
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Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic acid.

Applications in Drug Discovery[1][12][13]
5.1 Kinase Inhibitor Scaffold
The 2-phenoxypyridine motif is a privileged scaffold in medicinal chemistry, particularly for Type

II kinase inhibitors.

Mechanism: The ether oxygen acts as a hydrogen bond acceptor, while the pyridine ring

positions substituents into the hydrophobic back pocket of the ATP binding site.

Relevance: Structurally similar to FDA-approved agents (e.g., c-Met inhibitors) where the

central ether linkage provides the necessary flexibility and geometry for binding.

5.2 Biaryl Ether Synthesis
Traditional synthesis of biaryl ethers via Ullmann coupling requires high temperatures and

copper catalysts, which often fail with electron-deficient pyridines. Using this boronic acid

allows for the construction of the ether linkage first (via SNAr), followed by mild Suzuki coupling

to build complexity, preserving sensitive functional groups.

Handling & Safety Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage:

Temperature: 2–8°C (Refrigerate).

Atmosphere: Store under Argon or Nitrogen. Boronic acids can dehydrate to form

boroxines (anhydrides) upon prolonged exposure to air/heat; this is reversible with water

but complicates stoichiometry.

Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid storing aqueous

solutions for >24 hours due to potential hydrolysis or protodeboronation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2761523?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2761523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

